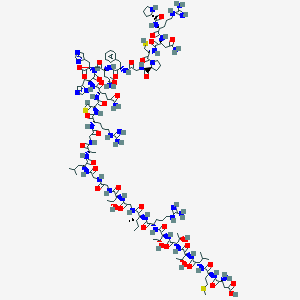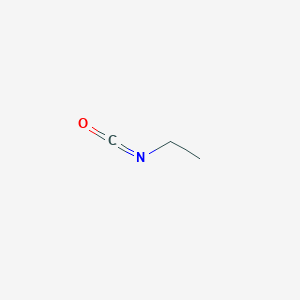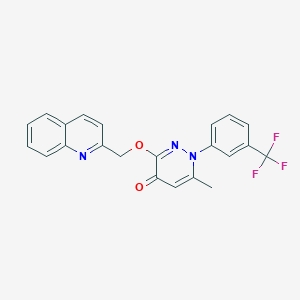
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
作用机制
The mechanism of action of 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the inhibition of specific enzymes that are involved in various biological processes. This compound has been shown to inhibit protein kinase and cyclin-dependent kinase, which are involved in cell proliferation and differentiation. The inhibition of these enzymes leads to the suppression of tumor growth and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects:
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, this compound has shown potential as a neuroprotective agent by preventing neuronal cell death.
实验室实验的优点和局限性
The advantages of using 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- in lab experiments include its potent inhibitory activity against specific enzymes and its potential applications in medicinal chemistry. However, the limitations of using this compound include its low solubility in water and its potential toxicity at higher concentrations.
未来方向
There are several future directions that can be explored with 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)-. These include the development of more efficient synthesis methods, the optimization of the reaction conditions, and the evaluation of its potential applications in clinical trials. Additionally, the exploration of its potential as a neuroprotective agent and its effects on other biological processes can also be studied.
合成方法
The synthesis of 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the reaction of 3-(trifluoromethyl)benzaldehyde with 6-methyl-3-(2-quinolinylmethoxy)pyridazin-4(1H)-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions.
科学研究应用
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as protein kinase and cyclin-dependent kinase. This compound has also shown promising results in preclinical studies for the treatment of cancer, neurodegenerative diseases, and inflammation.
属性
CAS 编号 |
146824-84-2 |
|---|---|
产品名称 |
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- |
分子式 |
C22H16F3N3O2 |
分子量 |
411.4 g/mol |
IUPAC 名称 |
6-methyl-3-(quinolin-2-ylmethoxy)-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C22H16F3N3O2/c1-14-11-20(29)21(27-28(14)18-7-4-6-16(12-18)22(23,24)25)30-13-17-10-9-15-5-2-3-8-19(15)26-17/h2-12H,13H2,1H3 |
InChI 键 |
MEDBYYVLGPWKFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=NC4=CC=CC=C4C=C3 |
规范 SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=NC4=CC=CC=C4C=C3 |
其他 CAS 编号 |
146824-84-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



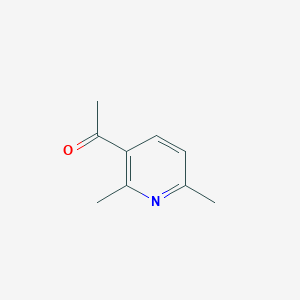
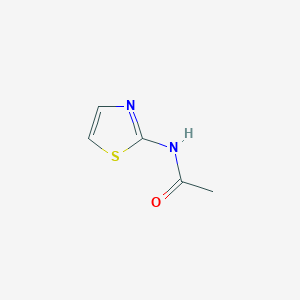
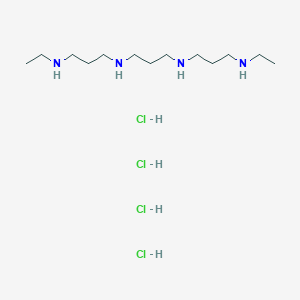
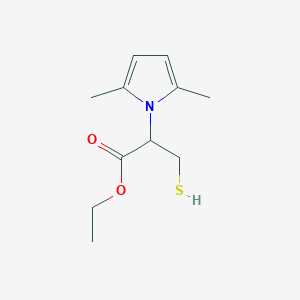
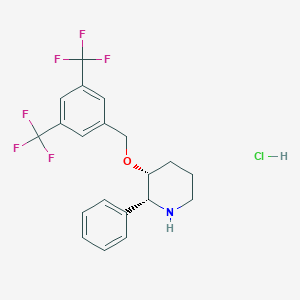



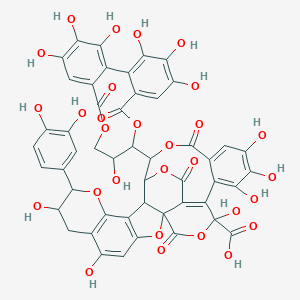

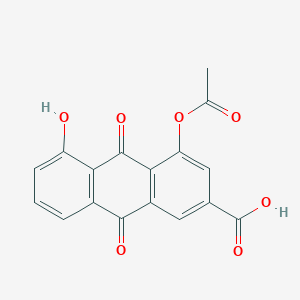
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
